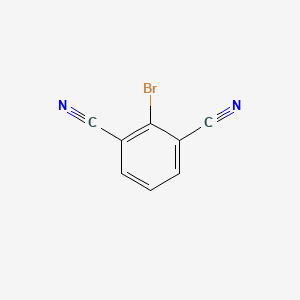

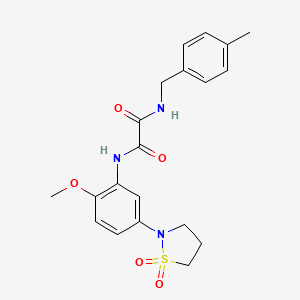

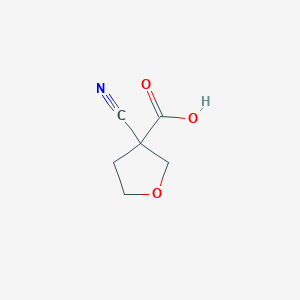

![molecular formula C20H19ClN2O3S2 B2507404 N-(2-氯苄基)-3-{甲基[(4-甲苯基)磺酰基]氨基}噻吩-2-甲酰胺 CAS No. 1226443-79-3](/img/structure/B2507404.png)

N-(2-氯苄基)-3-{甲基[(4-甲苯基)磺酰基]氨基}噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide" is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing a sulfur atom. Thiophene derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions with various organic reagents. For instance, the synthesis of novel thiophene derivatives has been reported through initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents, leading to compounds with confirmed structures by IR, 1H NMR, MS spectral data, and elemental analysis . Although the specific synthesis of "N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide" is not detailed in the provided papers, similar synthetic methods could be applied.

Molecular Structure Analysis

Structural studies of thiophene derivatives, such as the 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, have been conducted using single-crystal X-ray structure determination, which confirmed the proposed structures. These studies also include characterization by 1H NMR and mass spectroscopy . The molecular structure of thiophene derivatives is crucial for their biological activity and interaction with biological targets.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, aromatic thioamides have been shown to react with transition metal ions to form complexes with different valencies. These reactions result in complexes characterized by chemical analyses, conductivity, spectroscopic, and magnetic measurements . The reactivity of thiophene derivatives with metal ions suggests potential applications in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the antimicrobial activity of Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes has been studied, indicating the importance of the thiophene core and substituents in biological activity . The physical properties such as solubility, melting point, and stability are also essential for the practical application of these compounds.

科学研究应用

有机合成应用

噻吩-2-甲酰胺衍生物的一个重要应用是在有机合成中,它们作为构建复杂分子的关键中间体。例如,在有机催化的水性条件下进行的简便四组分Gewald反应在室温下有效地形成噻吩的2-氨基-3-甲酰胺衍生物,突出了该化合物在合成具有潜在生物活性的噻吩衍生物方面的效用 (Abaee & Cheraghi, 2013)。此外,噻吩-2-甲酰苯胺与氯磺酸反应生成磺酰氯,然后转化为各种衍生物,这证明了噻吩-2-甲酰胺化合物在化学合成中的多功能性 (El-Sayed, 1998)。

材料科学应用

在材料科学中,噻吩-2-甲酰胺衍生物因其在创造先进材料方面的潜力而被探索。一项关于取代的(苯并[b]噻吩-2-基)-4-甲基-4,5-二氢-1H-咪唑-5-酮的合成和表征的研究说明了噻吩-2-甲酰胺衍生物在开发具有特定化学性质的新材料方面的潜力 (Sedlák et al., 2008)。

生物活性与药物化学

噻吩-2-甲酰胺衍生物也因其生物活性而被研究。一项研究合成了2-氨基-4-(4-氯苯基)噻吩-3-甲酰胺的席夫碱并评估了它们的CNS抑制活性,表明该化合物与药物化学相关 (Bhattacharjee, Saravanan, & Mohan, 2011)。类似地,噻吩衍生物的抗菌活性强调了它们在开发新的抗菌剂方面的潜力 (Arora, Saravanan, Mohan, & Bhattacharjee, 2013)。

作用机制

未来方向

Future research could focus on the potential application of metal-free synthetic routes for the synthesis of similar compounds with significant biological interests . Additionally, the antibacterial efficacy of similar compounds against extended-spectrum-β-lactamase producing clinical strains of Escherichia coli has been explored .

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S2/c1-14-7-9-16(10-8-14)28(25,26)23(2)18-11-12-27-19(18)20(24)22-13-15-5-3-4-6-17(15)21/h3-12H,13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTXHGLWCLYAEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

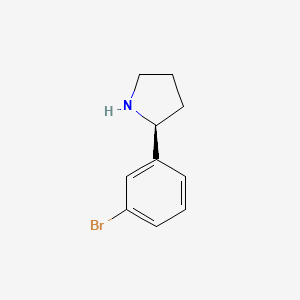

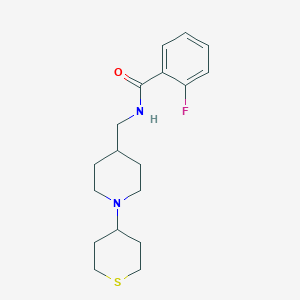

![2-[(2-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2507321.png)

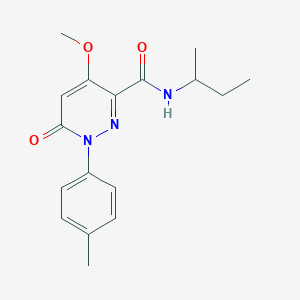

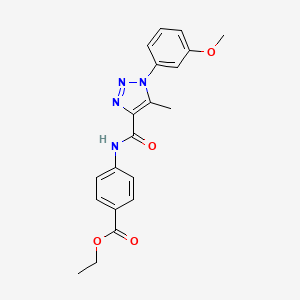

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2507322.png)

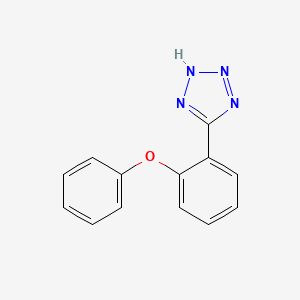

![2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2507340.png)

![4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine](/img/structure/B2507343.png)